molecular formula C24H16K2O6S2 B13747968 p-Quaterphenyl-4,4'''-disulfonic acid dipotassium salt

p-Quaterphenyl-4,4'''-disulfonic acid dipotassium salt

Cat. No.: B13747968
M. Wt: 542.7 g/mol
InChI Key: AMLQYWKJHVIKSB-UHFFFAOYSA-L
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Description

Chemical Structure: p-Quaterphenyl-4,4'''-disulfonic acid dipotassium salt (CAS: 65664-81-5) is a synthetic organic compound featuring a quaterphenyl backbone (four linked benzene rings) with sulfonic acid groups at the 4 and 4''' positions, neutralized as a dipotassium salt .

Properties

Molecular Formula

C24H16K2O6S2

Molecular Weight

542.7 g/mol

IUPAC Name

dipotassium;4-[4-[4-(4-sulfonatophenyl)phenyl]phenyl]benzenesulfonate

InChI

InChI=1S/C24H18O6S2.2K/c25-31(26,27)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)32(28,29)30;;/h1-16H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

AMLQYWKJHVIKSB-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

The synthesis of p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt involves multiple steps. The synthetic routes typically include the sulfonation of quaterphenyl compounds followed by neutralization with potassium hydroxide to form the dipotassium salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Liquid Crystals and Display Technology

Overview :
p-Quaterphenyl-4,4'''-disulfonic acid dipotassium salt is primarily used as a component in liquid crystal mixtures. Its ability to form nematic phases makes it suitable for use in liquid crystal displays (LCDs).

Key Properties :

  • Nematic Phase Formation : The compound exhibits a nematic liquid crystal phase at certain temperatures, which is essential for LCD functionality.
  • Thermal Stability : It maintains stability over a range of temperatures, making it ideal for electronic applications.

Case Study :
In a study on LCDs, the incorporation of p-quaterphenyl compounds resulted in enhanced electro-optical performance, improving response times and contrast ratios significantly. The findings indicated that the dipotassium salt variant provided superior alignment properties compared to other sulfonic acid derivatives .

Dye-Sensitized Solar Cells

Overview :
The compound is also investigated for its role in dye-sensitized solar cells (DSSCs), where it acts as a sensitizer to enhance light absorption.

Key Properties :

  • High Absorptivity : Exhibits strong absorption characteristics in the visible spectrum.
  • Energy Conversion Efficiency : Contributes to higher energy conversion rates in solar cells.

Data Table: Performance Metrics of DSSCs with p-Quaterphenyl Compound

ParameterValue
Absorption Max (nm)415
Molar Absorptivity (L/mol·cm)>28,000
Energy Conversion EfficiencyUp to 8%

Case Study :
Research demonstrated that DSSCs utilizing this compound achieved an efficiency increase of 15% compared to conventional dyes. This was attributed to improved charge transfer dynamics facilitated by the compound's structural properties .

Biological Applications

Overview :
The compound has been explored for potential applications in biolabeling and as a fluorescent probe due to its luminescent properties.

Key Properties :

  • Fluorescence Emission : Shows significant fluorescence under UV light, making it useful for biological imaging.
  • Biocompatibility : Preliminary studies suggest low toxicity levels, enhancing its suitability for biological applications.

Data Table: Fluorescence Characteristics

ParameterValue
Emission Max (nm)445
Quantum Yield>30%

Case Study :
In a biolabeling experiment, cells treated with p-quaterphenyl-based probes exhibited clear fluorescence signals, allowing for effective visualization under microscopy. The results indicated that this compound could serve as a promising tool in cellular imaging techniques .

Chemical Synthesis and Catalysis

Overview :
The compound has been utilized as a catalyst or additive in various chemical synthesis processes.

Key Properties :

  • Catalytic Activity : Enhances reaction rates in specific organic transformations.
  • Stability Under Reaction Conditions : Maintains integrity during high-temperature reactions.

Mechanism of Action

The mechanism of action of p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt involves its interaction with molecular targets through its sulfonic acid groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : White crystalline powder .
  • Solubility : Highly water-soluble due to ionic sulfonate groups .
  • Optical Properties : Absorption maximum at 308 nm with molar absorptivity of $5.19 \times 10^4 \, \text{L mol}^{-1} \text{cm}^{-1}$ .
  • Fluorescence : Exhibits strong emission in the 380–450 nm range, attributed to its extended conjugation and charge-transfer capabilities .

Structural and Functional Analogues

Table 1: Key Comparison of p-Quaterphenyl-4,4'''-Disulfonic Acid Dipotassium Salt and Related Compounds
Compound Name Core Structure Key Functional Groups Key Properties Applications References
This compound Quaterphenyl Two sulfonic acid (dipotassium salt) $\lambda_{\text{max}}$: 308 nm; High molar absorptivity; Water-soluble Laser dyes, protein aggregation assays
Biphenyl-4,4′-disulfonyl chloride Biphenyl Two sulfonyl chlorides Reactive intermediate; Hydrolyzes to sulfonic acids Synthesis of sulfonated polymers
DASDSA (4,4’-diaiminostilbene-2,2’-disulfonic acid) Stilbene Two sulfonic acids, amino groups UV absorption ($\lambda_{\text{max}} \approx 350$ nm); Enhanced in composites UV shielding materials
DIDS (4,4'-diisothiocyanostilbene-2,2'-disulfonic acid) Stilbene Two sulfonic acids, isothiocyanate Anion channel inhibition ($IC_{50}$: 3 µM for P2X receptors) Ion transport studies
Bis-ANS (4,4′-dianilino-1,1′-binaphthyl-5,5′-disulfonic acid dipotassium salt) Binaphthyl Two sulfonic acids (dipotassium salt) Fluorescence ($\lambda_{\text{ex}}$: 385–400 nm); Binds hydrophobic protein regions Protein folding/misfolding probes
4,4'-DDS-S (4,4'-diammoniumdiphenylsulfone sulfate) Diphenylsulfone Sulfate, ammonium Thermal stability ($T_{\text{decomp}} > 250^\circ \text{C}$); Hybrid material Catalysis, optical materials
Bathophenanthrolinedisulfonic acid disodium salt Phenanthroline Two sulfonic acids (disodium salt) Iron detection ($\lambda_{\text{max}}$: 535 nm with Fe$^{2+}$); Chelation Analytical chemistry (metal sensing)

Detailed Analysis

Optical Properties
  • This compound outperforms stilbene derivatives (e.g., DASDSA) in UV absorption due to its extended quaterphenyl conjugation .
  • Bis-ANS shares similar fluorescence applications but operates at higher excitation wavelengths (385–400 nm vs. 308 nm), making it suitable for distinct protein studies .
Chemical Reactivity
  • Biphenyl-4,4′-disulfonyl chloride is more reactive than the dipotassium salt due to sulfonyl chloride groups, enabling covalent modifications in organic synthesis .
  • DIDS’s isothiocyanate groups allow covalent binding to proteins, unlike the non-reactive sulfonates in p-Quaterphenyl derivatives .
Solubility and Stability
  • All dipotassium/disodium sulfonates exhibit high water solubility, but 4,4'-DDS-S and 3,3'-DDS-S show superior thermal stability due to hybrid organic-inorganic structures .

Biological Activity

p-Quaterphenyl-4,4'''-disulfonic acid dipotassium salt (QDS) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Structure and Composition

  • Chemical Formula: C₁₈H₁₄K₂O₆S₂
  • Molecular Weight: 438.55 g/mol
  • CAS Number: 127-66-8

QDS is characterized by its quaterphenyl backbone with sulfonic acid groups, which contribute to its solubility and ionic properties.

PropertyValue
Molecular FormulaC₁₈H₁₄K₂O₆S₂
Molecular Weight438.55 g/mol
Solubility in WaterHighly soluble
pH (1% solution)7.0 - 8.0

Antioxidant Properties

Research indicates that QDS exhibits significant antioxidant activity. A study demonstrated that QDS can scavenge free radicals effectively, thus reducing oxidative stress in cellular models. This property is particularly relevant in the context of neuroprotection and anti-aging therapies .

Anti-inflammatory Effects

QDS has been shown to modulate inflammatory pathways. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage cell lines. This anti-inflammatory effect may have implications for treating chronic inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of experiments, QDS demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes due to its amphiphilic nature .

Case Studies

  • Neuroprotective Effects : In a rodent model of neurodegeneration, administration of QDS led to a significant reduction in neuronal apoptosis and improved cognitive function as assessed by behavioral tests. The underlying mechanism was attributed to the compound's ability to enhance antioxidant defenses in the brain .
  • Wound Healing : A clinical study involving diabetic patients showed that topical application of QDS significantly accelerated wound healing compared to standard treatments. The study reported enhanced collagen deposition and angiogenesis at the wound site .

Antioxidant Mechanism

QDS's antioxidant activity is primarily due to its ability to donate electrons to reactive oxygen species (ROS), thus neutralizing them and preventing cellular damage.

Anti-inflammatory Mechanism

The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Antimicrobial Mechanism

The antimicrobial action is hypothesized to stem from the interaction between the sulfonic acid groups and bacterial membranes, leading to increased permeability and eventual cell lysis.

Q & A

What are the key photophysical properties of p-Quaterphenyl-4,4'''-disulfonic acid dipotassium salt, and how do they inform its application in fluorescence-based assays?

Answer:
The compound exhibits a strong absorbance maximum at 308 nm in aqueous solutions with a molar absorptivity exceeding 51,900 L/(mol·cm) , making it suitable for high-sensitivity fluorescence detection . Its extended π-conjugated quaterphenyl backbone enhances electronic transitions, while the sulfonic acid groups improve water solubility. For experimental design, ensure buffer compatibility (e.g., pH 7–9) to maintain fluorescence intensity, and calibrate excitation wavelengths near 300–320 nm to optimize signal-to-noise ratios .

How should researchers prepare stock solutions of this compound to ensure stability and reproducibility?

Answer:
Dissolve the compound in ultrapure water (preferred solvent due to its high aqueous solubility) at concentrations ≤10 mM. Avoid prolonged storage in aqueous solutions; instead, prepare fresh aliquots and store lyophilized powder at –20°C in desiccated conditions. For organic phase experiments, test solubility in DMSO or ethanol, but verify fluorescence properties post-solubilization, as solvent polarity may alter emission spectra .

What methodological considerations are critical when using this compound as a fluorescent probe in protein-ligand interaction studies?

Answer:

  • Concentration optimization : Titrate the dye (0.1–10 µM) against target proteins to avoid self-quenching.
  • Competitive binding assays : Use displacement strategies with unlabeled ligands to confirm specificity.
  • Buffer composition : Avoid high concentrations of detergents or chaotropic agents, which may disrupt dye-protein interactions. Reference protocols for analogous dyes like bis-ANS (e.g., incubation times ≤15 minutes) .

How can researchers resolve discrepancies in fluorescence emission data under varying experimental conditions (e.g., pH, ionic strength)?

Answer:

  • Systematic pH titration : Measure fluorescence intensity across pH 5–10 to identify optimal stability (expected range: pH 7–9 based on sulfonic acid group behavior) .
  • Ionic strength adjustments : Add salts (e.g., NaCl) incrementally and monitor emission shifts. Use control experiments with inert proteins (e.g., BSA) to distinguish nonspecific binding .
  • Data normalization : Reference emission spectra against a stable internal standard (e.g., rhodamine B) to correct for instrumental drift .

What spectroscopic techniques are most suitable for characterizing the structural interactions of this compound with biomacromolecules?

Answer:

  • Fluorescence quenching assays : Monitor emission decay upon addition of biomolecules; calculate binding constants using Stern-Volmer plots .
  • Circular dichroism (CD) : Detect conformational changes in proteins upon dye binding, particularly in the far-UV region (190–250 nm) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized dye or target molecules .

How does the molecular architecture of this compound influence its aggregation propensity in aqueous systems?

Answer:
The planar quaterphenyl core promotes π-π stacking, which may lead to aggregation at high concentrations (>100 µM). Mitigate this by:

  • Sonication : Briefly sonicate solutions before use.
  • Additives : Include nonionic surfactants (e.g., Tween-20) at 0.01% w/v to stabilize monomeric forms .
  • Dynamic light scattering (DLS) : Regularly assess hydrodynamic radius to detect aggregation .

What strategies minimize photobleaching during prolonged imaging studies with this compound?

Answer:

  • Oxygen scavengers : Add β-mercaptoethanol (1–5 mM) or enzymatic systems (e.g., glucose oxidase/catalase) to reduce reactive oxygen species .
  • Exposure limits : Use low-intensity excitation and rapid acquisition settings.
  • Control experiments : Compare photostability with established dyes (e.g., fluorescein) under identical conditions .

How can researchers validate the specificity of this compound for target analytes in complex biological matrices?

Answer:

  • Negative controls : Use knockout cell lines or analyte-free buffers to establish baseline signals.
  • Cross-reactivity screens : Test against structurally similar molecules (e.g., other sulfonated aromatics) .
  • Mass spectrometry : Confirm dye-analyte adducts via LC-MS/MS after immunoprecipitation .

What are the implications of batch-to-batch variability in dye purity, and how can it be addressed?

Answer:

  • Certificate of Analysis (COA) : Request batch-specific COAs from suppliers, detailing HPLC purity (>98%) and absorbance/fluorescence validation .
  • In-house QC : Perform UV-vis scans (200–400 nm) to detect impurities; reject batches with aberrant spectral profiles .

How can computational modeling enhance the application of this compound in drug discovery workflows?

Answer:

  • Molecular docking : Simulate dye interactions with protein binding pockets (e.g., hydrophobic clefts) using software like AutoDock Vina .
  • QSAR studies : Correlate substituent effects on fluorescence quantum yield with empirical data to design derivatives with improved properties .

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